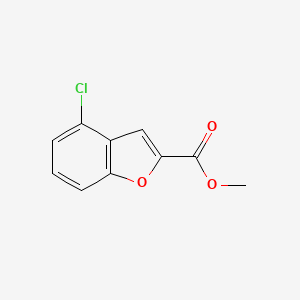

Methyl 4-chloro-1-benzofuran-2-carboxylate

説明

Methyl 4-chloro-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Methyl 4-chloro-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the enzymes or receptors involved in these biological processes .

Mode of Action

Benzofuran derivatives are known to interact with their targets, often inhibiting their function and leading to the observed biological effects . For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells .

Biochemical Pathways

Given the biological activities of benzofuran derivatives, it can be inferred that they may affect pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .

Result of Action

Based on the known biological activities of benzofuran derivatives, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

生化学分析

Biochemical Properties

Methyl 4-chloro-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to enhanced antioxidant defenses in cells.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound, in particular, has been found to modulate the expression of genes involved in cell survival and apoptosis, thereby influencing cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . This inhibition results in the downregulation of pro-survival signaling and the induction of apoptotic pathways, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations result in the formation of more water-soluble metabolites that can be readily excreted from the body. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, depending on its affinity for certain binding proteins and cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to other organelles, such as the endoplasmic reticulum and nucleus, where it can modulate various cellular processes.

生物活性

Methyl 4-chloro-1-benzofuran-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of benzofuran derivatives followed by carboxylation reactions. The introduction of the chloro group at the 4-position is significant as it influences the compound's biological activity. Research indicates that halogenated benzofurans often exhibit enhanced pharmacological properties compared to their non-halogenated counterparts .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated that compounds with a benzofuran nucleus exhibit significant antibacterial and antifungal activities. For instance, derivatives of benzofuran have been tested against various bacterial strains, showing effective inhibition rates . The compound's structure suggests that the ester group at the C-2 position plays a crucial role in its antimicrobial efficacy .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against several human cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.06 to 0.17 µM against various cancer cell lines, indicating strong antiproliferative activity . The introduction of specific substituents on the benzofuran ring is believed to enhance this activity.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 | 0.05 | Lung cancer |

| HCT-116 | 0.08 | Colon cancer |

| U251 | 0.06 | CNS cancer |

| OVCAR-8 | 0.17 | Ovarian cancer |

The mechanism by which this compound exerts its effects appears to involve interactions with cellular targets such as tubulin and Mcl-1 proteins, which are critical in cell proliferation and survival pathways . Molecular docking studies suggest that this compound can bind effectively to these targets, disrupting their normal function and leading to apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition compared to standard antibiotics .

- Anticancer Evaluation : In vitro assays on various cancer cell lines revealed that this compound significantly reduced cell viability, with a notable effect on leukemia and lung cancer cells .

- Safety Profile Assessment : Toxicity studies indicated a favorable safety profile for this compound, with low cytotoxicity observed in non-cancerous cell lines, suggesting therapeutic potential without significant adverse effects .

科学的研究の応用

Pharmaceutical Applications

1.1 Anti-inflammatory and Analgesic Properties

Methyl 4-chloro-1-benzofuran-2-carboxylate has been identified as an inhibitor of the 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes, compounds involved in inflammatory responses. This inhibition suggests potential applications in treating conditions such as asthma, allergic reactions, and other inflammatory diseases .

1.2 Gastroprotective Effects

Research indicates that this compound exhibits cytoprotective activity against gastrointestinal irritants. It has been shown to increase resistance to ulcerogenic effects caused by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin, making it a candidate for gastroprotective therapies .

1.3 Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. Studies have shown that modifications to the benzofuran structure can enhance antibacterial and antifungal activities, suggesting that this compound could be developed into effective antimicrobial agents .

2.1 Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Research has revealed that specific substitutions on the benzofuran ring can enhance its pharmacological properties. For instance, the presence of halogen atoms has been correlated with increased antimicrobial efficacy .

Data Table: Structure-Activity Relationships

| Compound Structure | Activity Type | Observed Effect |

|---|---|---|

| This compound | Anti-inflammatory | Inhibits leukotriene synthesis |

| This compound | Gastroprotective | Reduces ulcerogenic effects |

| Various halogenated derivatives | Antimicrobial | Enhanced activity against pathogens |

Case Studies

3.1 Treatment of Inflammatory Diseases

A study focused on the use of this compound in models of inflammatory bowel disease demonstrated significant reductions in inflammation markers when administered to subjects. The compound's ability to inhibit leukotriene production was a key mechanism behind its therapeutic effects .

3.2 Antimicrobial Efficacy

In another case study, a series of methyl benzofuran derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzofuran core significantly impacted antibacterial potency, with some derivatives exhibiting activity comparable to established antibiotics .

特性

IUPAC Name |

methyl 4-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJONRKLDGBAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。